

# 4-Bromobenzaldehyde: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists

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Compound of Interest		
Compound Name:	4BAB	
Cat. No.:	B13925887	Get Quote

CAS Number: 1122-91-4

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

4-Bromobenzaldehyde is a pivotal synthetic intermediate in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2][3] Its bifunctional nature, featuring a reactive aldehyde group and a bromine-substituted aromatic ring, allows for a diverse range of chemical transformations.[4] The aldehyde functionality serves as a handle for forming carbon-carbon and carbon-nitrogen bonds through reactions like aldol condensations, Wittig reactions, and reductive aminations.[4][5] Simultaneously, the bromo substituent is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl and acetylenic frameworks.[4] This guide provides a comprehensive overview of the chemical properties, synthesis, key reactions, and safety considerations for 4-bromobenzaldehyde, with a focus on its applications in drug discovery and development.

# **Physicochemical and Spectroscopic Data**

Accurate characterization of 4-bromobenzaldehyde is crucial for its effective use in synthesis. The following tables summarize its key physical, chemical, and spectroscopic properties.

Table 1: Physical and Chemical Properties of 4-Bromobenzaldehyde



Property	Value	Reference
CAS Number	1122-91-4	[6]
Molecular Formula	C7H5BrO	[1][6]
Molecular Weight	185.02 g/mol	[1][6]
Appearance	White to off-white crystalline powder/solid	[1][2]
Melting Point	55-60 °C	[1][2][4][7]
Boiling Point	224-226 °C at 760 mmHg	[1]
123-125 °C at 31 hPa	[7]	
Density	1.557 g/cm <sup>3</sup>	[1]
Flash Point	108-109 °C (closed cup)	[1][7]
Solubility	Slightly soluble in water; soluble in organic solvents like ethanol, ether, and chloroform.	[1]
Stability	Stable under normal conditions. Should be stored away from strong oxidizing agents and light.	[1][8]

Table 2: Spectroscopic Data for 4-Bromobenzaldehyde



Spectroscopy	Key Peaks/Signals	Reference
<sup>1</sup> H NMR (400 MHz, DMSO-d <sub>6</sub> )	δ 9.99 (s, 1H, CHO), 7.81-7.86 (m, 4H, Ar-H)	[9]
<sup>13</sup> C NMR (100 MHz, DMSO-d <sub>6</sub> )	δ 192.5 (CHO), 135.3, 132.5, 131.4, 128.9 (Ar-C)	[9]
IR (KBr Pellet)	~1700 cm <sup>-1</sup> (C=O stretching)	[5]
Mass Spectrometry (EI)	m/z 184, 186 (M+, due to Br isotopes), 183, 185 (M-1)+, 155, 157, 104, 76	[10][11]

# Synthesis of 4-Bromobenzaldehyde

4-Bromobenzaldehyde can be synthesized through various methods, with the oxidation of 4-bromotoluene being a common laboratory and industrial approach.[3][4][8]

# **Experimental Protocol: Synthesis from 4-Bromotoluene**

This procedure involves the free-radical bromination of 4-bromotoluene to form 4-bromobenzal bromide, followed by hydrolysis to yield the aldehyde.[4]

#### Materials:

- 4-bromotoluene
- Bromine
- · Calcium carbonate
- 150-watt tungsten lamp
- Mechanical stirrer, reflux condenser, thermometer, dropping funnel
- · Oil bath

#### Procedure:

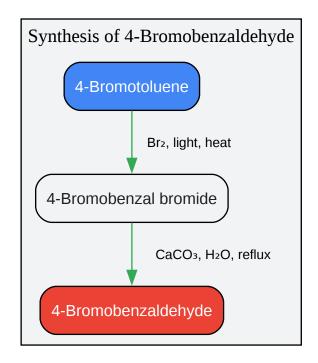
## Foundational & Exploratory





- In a 1-liter three-necked flask equipped with a mechanical stirrer, reflux condenser, thermometer, and dropping funnel, place 100 g (0.58 mole) of 4-bromotoluene.[12]
- Heat the flask in an oil bath with stirring until the liquid reaches 105 °C.[12]
- Illuminate the liquid with an unfrosted 150-watt tungsten lamp and slowly add 197 g (1.23 moles) of bromine from the dropping funnel.[12]
- Add approximately half of the bromine over the first hour, maintaining the temperature at 105-110 °C. Add the remaining bromine over the next two hours while increasing the temperature to 135 °C.[12]
- Once all the bromine is added, slowly raise the temperature to 150 °C.[12]
- Transfer the crude 4-bromobenzal bromide to a 2-liter flask and mix thoroughly with 200 g of powdered calcium carbonate.[12]
- Add approximately 300 mL of water and reflux the mixture for 15 hours to facilitate hydrolysis.[12]
- Isolate the product by steam distillation. Collect the distillate in 500 mL portions, cool, and collect the solid 4-bromobenzaldehyde.[12]
- Dry the product in a desiccator. The expected yield of pure aldehyde is 65-75 g (60-69%).





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Synthesis of 4-Bromobenzaldehyde from 4-bromotoluene.

# **Key Reactions in Drug Development**

The dual reactivity of 4-bromobenzaldehyde makes it a versatile building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1]

## **Palladium-Catalyzed Cross-Coupling Reactions**

The aryl bromide moiety of 4-bromobenzaldehyde is a key functional group for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds.[4]

The Suzuki-Miyaura coupling reaction enables the formation of biaryl structures, which are prevalent in many pharmaceutical compounds.[4]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromobenzaldehyde with Benzeneboronic Acid



#### Materials:

- 4-Bromobenzaldehyde
- Benzeneboronic acid
- Palladium(II) acetate (Pd(OAc)<sub>2</sub>)
- Triphenylphosphine (PPh<sub>3</sub>)
- 2 M Sodium carbonate solution
- 1-Propanol
- · Ethyl acetate
- Hexanes
- · Nitrogen source

#### Procedure:

- In a 2-liter, three-necked, round-bottomed flask equipped with a magnetic stirring bar, condenser, and a nitrogen gas inlet, charge 50.0 g (0.270 mol) of 4-bromobenzaldehyde and 34.6 g (0.284 mol) of benzeneboronic acid.[6]
- Add 485 mL of 1-propanol under a nitrogen purge and stir the mixture at room temperature for 30 minutes until the solids dissolve.
- To this solution, add 0.030 g (0.135 mmol) of palladium(II) acetate and 0.283 g (1.08 mmol) of triphenylphosphine.
- Add 270 mL of a 2 M aqueous sodium carbonate solution.
- Heat the reaction mixture to reflux (approximately 81 °C) and maintain for at least 30 minutes. Monitor the reaction for completeness by TLC or ¹H NMR.[6]

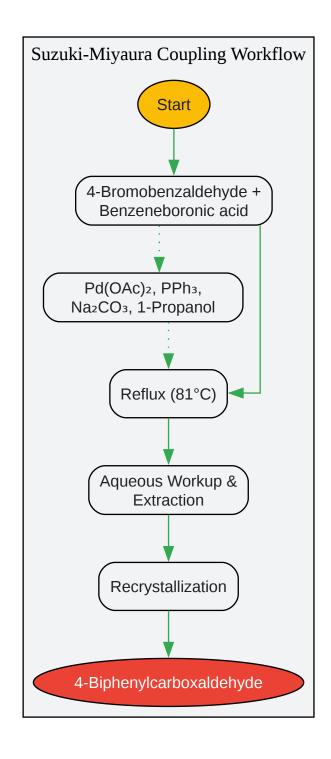
## Foundational & Exploratory





- After completion, cool the reaction mixture to room temperature and add 500 mL of ethyl acetate and 250 mL of deionized water.
- Separate the phases and extract the aqueous layer with two additional 250 mL portions of ethyl acetate.[6]
- Combine the organic layers, wash with 250 mL of 5% sodium bicarbonate solution, followed by two 250 mL portions of saturated brine.[6]
- Dry the organic solution over sodium sulfate, filter, and concentrate under reduced pressure.
- Recrystallize the crude product from a mixture of ethyl acetate and hexanes to afford 4biphenylcarboxaldehyde as pale yellow crystals (expected yield: 86.3%).[6]





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Workflow for the Suzuki-Miyaura coupling of 4-bromobenzaldehyde.

The Sonogashira coupling is a powerful method to form carbon-carbon bonds between sp<sup>2</sup>-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes, providing access to substituted alkynes.[9][13]



#### General Experimental Considerations:

- Catalysts: A palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>2</sub>Cl<sub>2</sub>, Pd(PPh<sub>3</sub>)<sub>4</sub>) and a copper(I) co-catalyst (e.g., CuI) are typically employed.[13]
- Base: An amine base such as triethylamine or diethylamine is used to deprotonate the terminal alkyne and neutralize the hydrogen halide formed.[13]
- Solvent: Solvents like THF, acetonitrile, or ethyl acetate are commonly used.[13]
- Conditions: The reaction is often carried out under anhydrous and anaerobic conditions to protect the catalyst from deactivation.[14]

## **Reductive Amination**

Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds.[5] It proceeds via the formation of an imine intermediate, which is then reduced in situ.[5] This reaction is crucial for introducing nitrogen-containing functionalities in drug molecules.

Experimental Protocol: Reductive Amination of 4-Bromobenzaldehyde with Aniline

#### Materials:

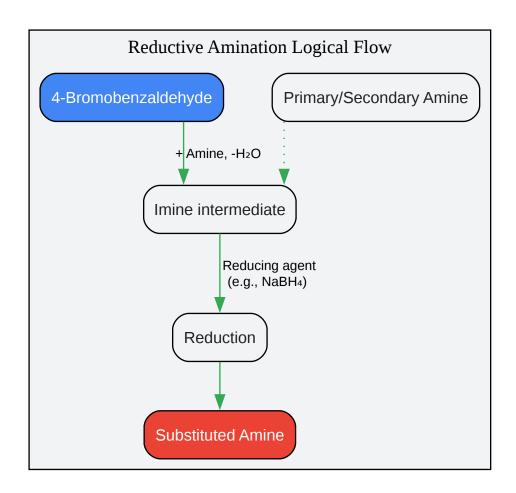
- 4-Bromobenzaldehyde
- Aniline
- Sodium borohydride (NaBH<sub>4</sub>)
- DOWEX(R)50WX8 cation exchange resin
- Tetrahydrofuran (THF)

#### Procedure:

• In a round-bottom flask, dissolve 4-bromobenzaldehyde (1 mmol) and aniline (1 mmol) in THF (3 mL).



- Add 0.5 g of DOWEX(R)50WX8 resin to the solution.
- Stir the mixture at room temperature and add sodium borohydride (1 mmol) portion-wise.
- Continue stirring at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 20-40 minutes.[3][10]
- · Upon completion, filter off the resin and wash it with THF.
- Evaporate the solvent from the filtrate under reduced pressure.
- The crude product, N-(4-bromobenzyl)aniline, can be further purified by column chromatography if necessary. (Expected yield: ~88%).[3][10]



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